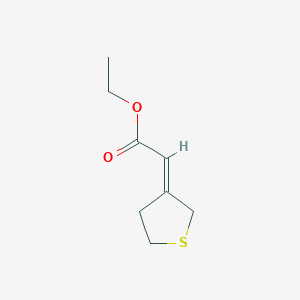
Ethyl2-(thiolan-3-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(thiolan-3-ylidene)acetate is an organic compound with the molecular formula C8H12O2S It is a derivative of thiolane, a five-membered sulfur-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(thiolan-3-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of sodium 2-cyanoethene-1,1-bis(thiolates) with dibromobutanes in dimethylformamide (DMF) to yield 1,3-dithiolanes . This reaction typically proceeds at room temperature, providing good yields of the desired product.
Industrial Production Methods
Industrial production of ethyl 2-(thiolan-3-ylidene)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(thiolan-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiolane derivatives .
Aplicaciones Científicas De Investigación
Ethyl 2-(thiolan-3-ylidene)acetate has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with useful optical and electronic properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(thiolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing heterocycle can interact with biological molecules, leading to various biochemical effects. For example, it may inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial and antitumor activities .
Comparación Con Compuestos Similares
Ethyl 2-(thiolan-3-ylidene)acetate can be compared with other similar compounds, such as:
- 2-(1,3-dithiolan-2-ylidene)malononitrile
- 2-cyano-2-(1,3-dithiolan-2-ylidene)-acetamides
- Methyl 2-cyano-2-(1,3-dithiolan-2-ylidene)acetate
These compounds share similar structural features but differ in their functional groups and specific applications. Ethyl 2-(thiolan-3-ylidene)acetate is unique due to its specific ester functionality, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H12O2S |
|---|---|
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
ethyl (2E)-2-(thiolan-3-ylidene)acetate |
InChI |
InChI=1S/C8H12O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h5H,2-4,6H2,1H3/b7-5+ |
Clave InChI |
BOJAVRUWSSQQKS-FNORWQNLSA-N |
SMILES isomérico |
CCOC(=O)/C=C/1\CCSC1 |
SMILES canónico |
CCOC(=O)C=C1CCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl N-[1-(N'-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate](/img/structure/B13307356.png)
![[(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13307368.png)
![5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13307376.png)
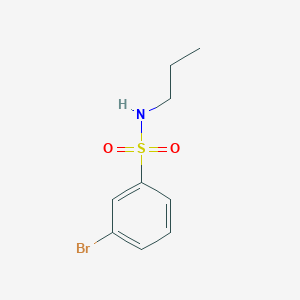
![Butyl[(2,6-dimethylphenyl)methyl]amine](/img/structure/B13307397.png)


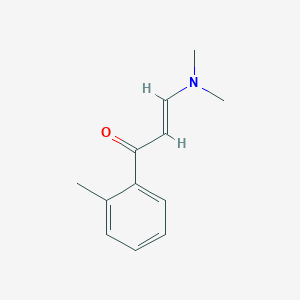
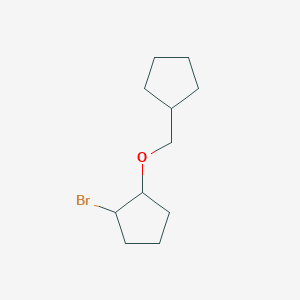
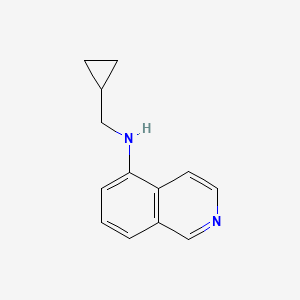

![(1-Methoxybutan-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13307431.png)
